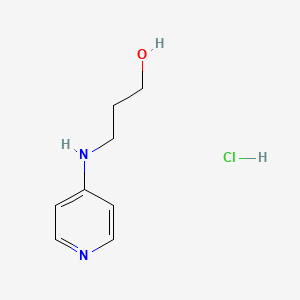![molecular formula C12H12N6O2 B2776257 Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 326867-25-8](/img/structure/B2776257.png)
Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves designing and creating novel triazole-pyrimidine-based derivatives. These compounds were characterized using techniques such as mass spectra, 1H NMR, 13C NMR, and single X-ray diffraction analysis. The synthesis process aims to produce compounds with potential neuroprotective and anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate consists of a tetrazolo-pyrimidine core with a methyl group at position 5 and a pyridin-3-yl group at position 7. The compound exhibits promising interactions with active residues of ATF4 and NF-kB proteins, as revealed by molecular docking studies .
Scientific Research Applications
Organic Synthesis
The compound and its derivatives have been synthesized through various chemical reactions, demonstrating the versatility of the tetrazolopyrimidine scaffold in organic chemistry. For instance, the interaction of methyl esters of acylpyruvic acids with aromatic or heterocyclic aldehydes and 5-aminotetrazole monohydrate has been explored to synthesize a range of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates. These compounds were confirmed by IR spectroscopy and PMR spectrometry, highlighting the compound's role in facilitating diverse synthetic pathways (Gein et al., 2009).
Antimicrobial Activity
The compound's derivatives have been evaluated for their antimicrobial properties, with several showing promising results against various pathogens. This indicates the potential of tetrazolopyrimidine derivatives as lead compounds in the development of new antimicrobial agents. Such studies contribute to the understanding of the structure-activity relationship (SAR) of these compounds and their potential therapeutic applications (Gein et al., 2009).
Material Science and Catalysis
In material science, derivatives of the compound have been used in the development of novel catalytic materials. For example, a cellulose-based Ag-loaded magnetic bionanostructure catalyzed the synthesis of 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic ester derivatives. This showcases the compound's applicability in creating eco-friendly and efficient catalysts for organic reactions, with benefits such as short reaction times and high yields (Maleki et al., 2017).
DNA Binding and Apoptotic Activities
Exploring the biological activities of tetrazolopyrimidine derivatives, studies have found that nickel(II), copper(II), and zinc(II) complexes of pyridine-based tetrazolo[1,5-a]pyrimidine ligands exhibit strong luminescence, DNA binding capabilities, and induce apoptosis in cancer cells. This highlights the compound's potential in bioinorganic chemistry and its application in the development of new anticancer drugs (Haleel et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2/c1-7-9(11(19)20-2)10(8-4-3-5-13-6-8)18-12(14-7)15-16-17-18/h3-6,10H,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDMSDFVRKXALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CN=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
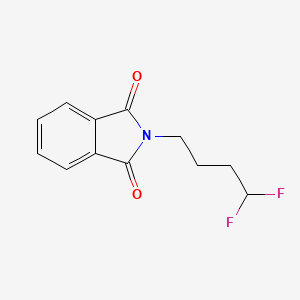


![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776181.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide](/img/structure/B2776183.png)
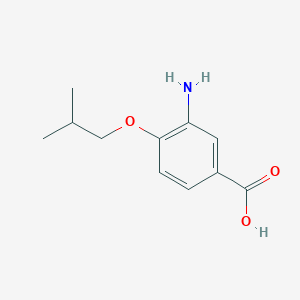
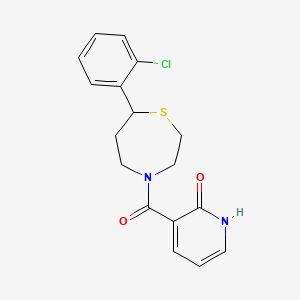
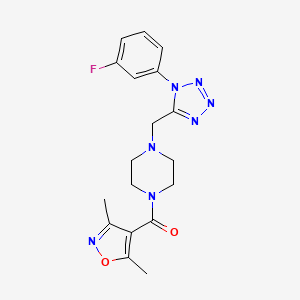

![5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2776191.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2776192.png)

![4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-phenyl-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2776195.png)
